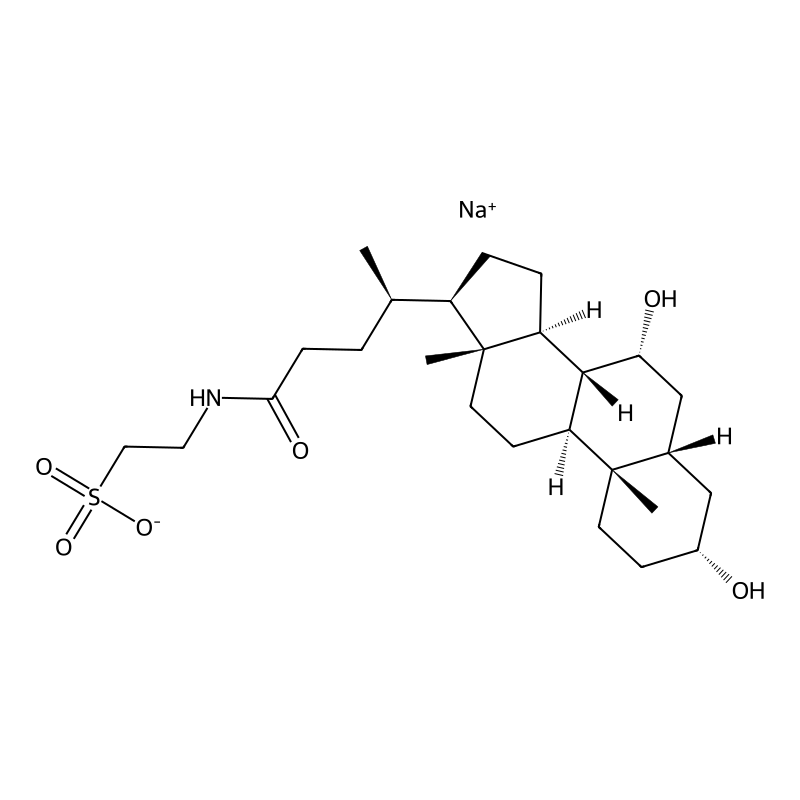

Sodium taurochenodeoxycholate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role in Bile Acid Signaling

TCD plays a role in cell signaling pathways through its interaction with the farnesoid X receptor (FXR) []. FXR is a nuclear receptor expressed in various tissues, including the liver, intestine, and adipose tissue. When TCD binds to FXR, it activates a cascade of gene expression changes, influencing numerous physiological processes, such as:

- Lipid metabolism: TCD can regulate cholesterol and triglyceride levels by promoting their synthesis and excretion [].

- Glucose metabolism: TCD has been shown to improve insulin sensitivity and glucose control [].

- Inflammation: TCD may possess anti-inflammatory properties by suppressing inflammatory gene expression [].

These findings suggest that TCD, through FXR signaling, could potentially be explored as a therapeutic target for various metabolic and inflammatory diseases.

Applications in Research Techniques

Beyond its involvement in cell signaling, TCD has several practical applications in scientific research:

- Study of membrane transporters: TCD can be used to investigate the transport of bile acids across cell membranes due to its amphiphilic nature, meaning it has both hydrophilic and hydrophobic properties [].

- Drug delivery systems: TCD can be used as a carrier molecule for drug delivery due to its ability to form micelles, which are nanoscale structures that can encapsulate drugs and enhance their solubility [].

- Study of protein-lipid interactions: TCD can be utilized to study the interactions between proteins and lipids due to its ability to solubilize lipids in aqueous solutions [].

Sodium taurochenodeoxycholate is a bile acid derivative formed by the conjugation of chenodeoxycholic acid with taurine. This compound is primarily synthesized in the liver and plays a crucial role in the digestion and absorption of fats in the small intestine. As a sodium salt, it is usually ionized at physiological pH, allowing it to function effectively as a detergent that solubilizes dietary lipids. Sodium taurochenodeoxycholate is secreted into bile and subsequently enters the intestine, where it aids in fat emulsification and absorption through active transport mechanisms in the terminal ileum .

- Micelle formation: TCDCA interacts with dietary fats and cholesterol in the small intestine. Its amphipathic nature allows it to surround the hydrophobic core of lipids, forming micelles. These micelles are small spheres with a hydrophilic exterior and a hydrophobic interior, making fats soluble in the aqueous environment of the intestine.

- Enhanced digestion: Micelle formation increases the surface area of fats, making them more accessible to digestive enzymes like lipase, which break down triglycerides into smaller components for absorption.

- Cholesterol regulation: TCDCA also plays a role in cholesterol metabolism. It helps solubilize cholesterol in bile, promoting its excretion from the body.

Sodium taurochenodeoxycholate exhibits several biological activities:

- Cholagogue and Choleretic Effects: It promotes bile flow and increases bile secretion, enhancing fat digestion.

- Lipid Absorption: It facilitates the emulsification of dietary fats, aiding their absorption in the intestine.

- Metabolic Roles: As a metabolite, it influences cholesterol metabolism and may have implications in metabolic disorders .

Furthermore, studies have shown that sodium taurochenodeoxycholate can modulate gut microbiota composition and may have protective roles against certain gastrointestinal diseases .

Sodium taurochenodeoxycholate is synthesized through a two-step process:

- Conjugation Reaction: Chenodeoxycholic acid is conjugated with taurine in the liver, catalyzed by specific enzymes. This reaction forms taurochenodeoxycholic acid.

- Salification: The resulting taurochenodeoxycholic acid can be converted into its sodium salt form through neutralization with sodium hydroxide or sodium bicarbonate .

This synthesis pathway is essential for maintaining bile acid homeostasis in the body.

Sodium taurochenodeoxycholate has several applications across various fields:

- Pharmaceuticals: It is used as an excipient in drug formulations to improve solubility and bioavailability of lipophilic drugs.

- Nutritional Supplements: It is included in dietary supplements to enhance fat digestion and absorption.

- Research: Sodium taurochenodeoxycholate serves as a model compound in studies investigating bile acids' role in metabolism and their interactions with other biomolecules .

Sodium taurochenodeoxycholate shares similarities with several other bile acids and their derivatives. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tauroursodeoxycholic Acid | C26H45NO6S | Epimer of sodium taurochenodeoxycholate; has different biological effects. |

| Sodium Taurocholate | C26H45NaO7S | Conjugated form of cholic acid; primarily aids fat digestion but has different solubility properties. |

| Chenodeoxycholic Acid | C24H40O4 | Precursor to sodium taurochenodeoxycholate; involved directly in bile formation without taurine conjugation. |

| Deoxycholic Acid | C24H40O3 | Secondary bile acid; less soluble than primary bile acids like sodium taurochenodeoxycholate. |

Sodium taurochenodeoxycholate's unique combination of taurine conjugation and its role as a primary bile salt distinguishes it from these similar compounds, particularly regarding its solubilizing capabilities and biological activities related to lipid metabolism.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Drug Indication

Mechanism of Action

Pictograms

Irritant